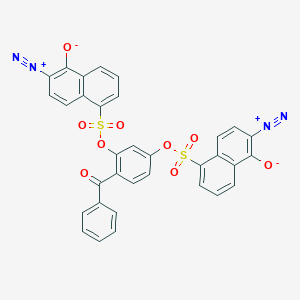
4,4'-Methylenebis(2,6-dimethylaniline)
Overview
Description
4,4’-Methylenebis(2,6-dimethylaniline) is an organic compound with the molecular formula C17H22N2. It is a derivative of aniline, featuring two aniline groups connected by a methylene bridge. This compound is known for its applications in various industrial processes, particularly in the production of polymers and as a curing agent for epoxy resins .
Biochemical Analysis
Biochemical Properties
4,4’-Methylenebis(2,6-dimethylaniline) plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of Feigl-Anger paper for visualizing hydrogen cyanide release . The compound’s interactions with biomolecules often involve the formation of stable complexes, which can influence the activity and function of these biomolecules.
Cellular Effects
The effects of 4,4’-Methylenebis(2,6-dimethylaniline) on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation and serious eye irritation, indicating its potential impact on cellular health . Additionally, its interactions with cellular components can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 4,4’-Methylenebis(2,6-dimethylaniline) exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to form stable complexes with enzymes and proteins, which can alter their activity and function. These interactions can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Methylenebis(2,6-dimethylaniline) can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that it can have lasting impacts on cells, particularly in terms of cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4,4’-Methylenebis(2,6-dimethylaniline) vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, it has been reported to cause respiratory irritation and allergic skin reactions at higher concentrations . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
4,4’-Methylenebis(2,6-dimethylaniline) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, 4,4’-Methylenebis(2,6-dimethylaniline) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution patterns are important for understanding its cellular effects and potential toxicity.
Subcellular Localization
The subcellular localization of 4,4’-Methylenebis(2,6-dimethylaniline) can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Methylenebis(2,6-dimethylaniline) can be synthesized through the condensation reaction of 2,6-dimethylaniline with formaldehyde. The reaction typically occurs under acidic or basic conditions, depending on the desired yield and purity. The general reaction is as follows: [ 2 \text{C}8\text{H}{11}\text{N} + \text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}_{22}\text{N}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenebis(2,6-dimethylaniline) often involves continuous processes where 2,6-dimethylaniline and formaldehyde are fed into a reactor. The reaction conditions are carefully controlled to optimize the yield and minimize by-products. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: 4,4’-Methylenebis(2,6-dimethylaniline) can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve the desired substitutions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
4,4’-Methylenebis(2,6-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as a curing agent for epoxy resins, enhancing the mechanical properties and thermal stability of the resulting polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Industry: It is widely used in the production of high-performance polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2,6-dimethylaniline) involves its ability to form cross-links between polymer chains, thereby enhancing the mechanical strength and thermal stability of the materials. The methylene bridge allows for flexibility and stability in the polymer network. In biological systems, it can interact with various molecular targets, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound has similar structural features but with N,N-dimethyl groups instead of 2,6-dimethyl groups.
4,4’-Methylenebis(2,6-diethylaniline): This compound features ethyl groups instead of methyl groups, leading to different physical and chemical properties.
4,4’-Oxydianiline: This compound has an oxygen atom connecting the two aniline groups instead of a methylene bridge.
Uniqueness: 4,4’-Methylenebis(2,6-dimethylaniline) is unique due to its specific substitution pattern and the presence of the methylene bridge, which imparts distinct mechanical and thermal properties to the polymers it forms. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Properties
IUPAC Name |
4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8H,9,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOXRVODFQGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193713 | |
| Record name | 4,4'-Methylenebis(2,6-xylidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4073-98-7 | |
| Record name | 4,4′-Methylenebis(2,6-dimethylaniline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Methylenebis(2,6-xylidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004073987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Methylenebis(2,6-xylidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis(2,6-xylidine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-METHYLENEBIS(2,6-XYLIDINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX9T33K7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)
